

6-Phenyl-1H-indazole synthesis mechanism

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Compound of Interest

Compound Name: 6-Phenyl-1H-indazole

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An In-Depth Technical Guide to the Synthesis of **6-Phenyl-1H-indazole**

Introduction

The 1H-indazole scaffold is a privileged bicyclic heteroaromatic system prevalent in numerous compounds of significant medicinal and material science interest. As a core structural motif, it is found in a variety of pharmacologically active agents, including those with anticancer, anti-inflammatory, and anti-HIV properties.[1][2] The **6-phenyl-1H-indazole** derivative, in particular, represents an important subclass, where the introduction of a phenyl group at the 6-position can significantly modulate biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the primary synthetic mechanisms for constructing the **6-phenyl-1H-indazole** core, complete with detailed experimental protocols, tabulated quantitative data, and mechanistic pathway visualizations.

Core Synthesis Mechanisms

The synthesis of **6-phenyl-1H-indazole** can be broadly approached through two strategic pathways:

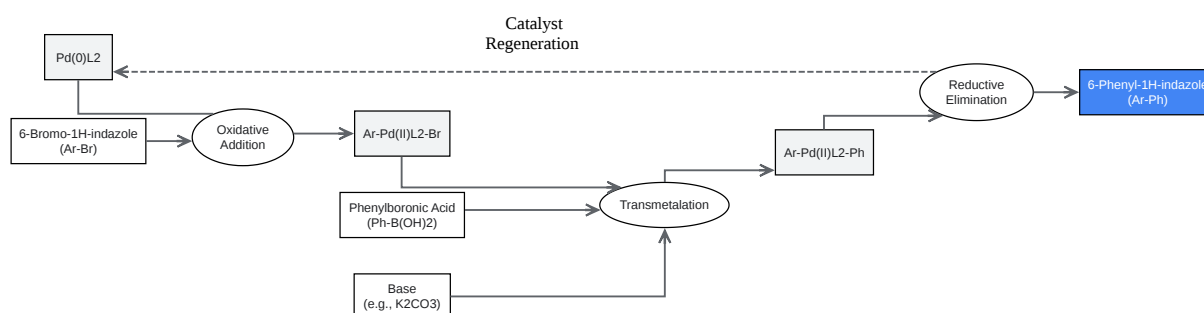
- Late-Stage Phenylation: Introduction of the phenyl group onto a pre-formed 6-substituted indazole core.
- Precursor-Directed Cyclization: Construction of the indazole ring from a precursor already bearing the C6-phenyl moiety.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is a powerful and widely used late-stage functionalization method for forming carbon-carbon bonds. The synthesis of **6-phenyl-1H-indazole** is efficiently achieved by coupling a 6-halo-1H-indazole (typically 6-bromo-1H-indazole) with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.[3][4]

Mechanism: The catalytic cycle involves three key steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halo-1H-indazole.
- Transmetalation: The phenyl group is transferred from the boronic acid derivative to the palladium complex.
- Reductive Elimination: The desired **6-phenyl-1H-indazole** is formed, regenerating the Pd(0) catalyst.



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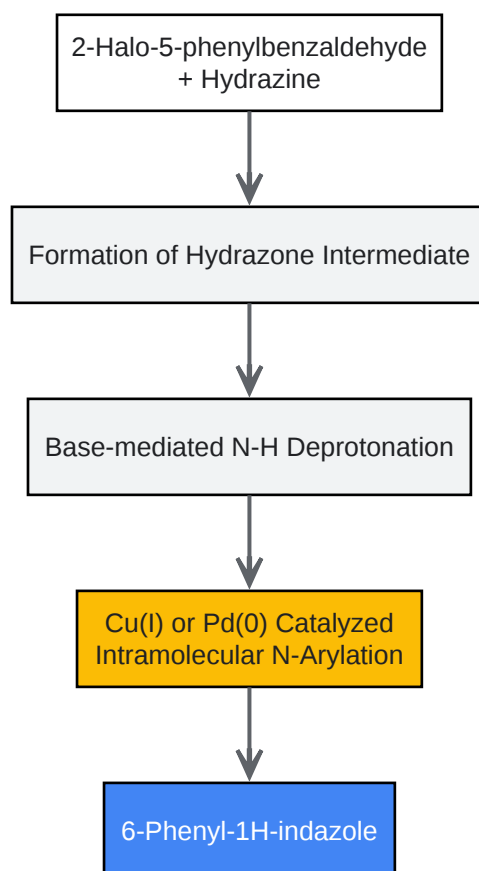
Caption: Suzuki-Miyaura cross-coupling mechanism for **6-phenyl-1H-indazole**.

Intramolecular Cyclization of Substituted Hydrazones

This approach involves forming the pyrazole ring of the indazole system from an acyclic precursor that already contains the necessary atoms and the C6-phenyl group. A common strategy is the copper or palladium-catalyzed intramolecular N-arylation of an ortho-haloarylhydrazone.^{[1][5]}

Mechanism:

- **Hydrazone Formation:** A substituted 2-chloro- or 2-bromobenzaldehyde (with a phenyl group at the para position to the halogen) reacts with a hydrazine to form the corresponding hydrazone.
- **N-H Deprotonation:** A base deprotonates the hydrazone N-H group.
- **Catalytic N-Arylation:** A copper(I) or palladium(0) catalyst facilitates the intramolecular C-N bond formation, leading to the cyclized indazole product.



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Caption: General workflow for intramolecular cyclization synthesis.

Fischer Indole Synthesis Analogue (Davis-Beirut Reaction)

While the classical Fischer synthesis produces indoles, analogous reactions can yield indazoles. The Davis-Beirut reaction, for example, involves the reductive cyclization of o-nitrobenzyl derivatives. A plausible, though less common, route to **6-phenyl-1H-indazole** could involve the cyclization of a suitably substituted o-nitrotoluene or related precursor.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1H-indazole

This protocol is adapted from general procedures for palladium-catalyzed cross-coupling reactions.^{[3][4]}

- **Reaction Setup:** To a reaction vessel, add 6-bromo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K_2CO_3 or Cs_2CO_3 (2.0 equiv.).
- **Solvent Addition:** Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
- **Degassing:** Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
- **Catalyst Addition:** Under the inert atmosphere, add the palladium catalyst, such as $Pd(PPh_3)_4$ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.).
- **Reaction:** Heat the mixture to 80-100 °C and monitor its progress using Thin-Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified.

by silica gel column chromatography.

Protocol 2: Copper-Catalyzed Intramolecular N-Arylation

This protocol is based on a general procedure for the synthesis of N-substituted-1H-indazoles from o-chlorinated arylhydrazones.[5]

- **Precursor Synthesis:** First, synthesize the required (2-chloro-5-phenylphenyl)methanone hydrazone by reacting 2-chloro-5-phenylbenzaldehyde with hydrazine hydrate in ethanol under reflux.
- **Reaction Setup:** To a dry Schlenk tube under a Nitrogen atmosphere, add the arylhydrazone precursor (1.0 equiv.), copper(I) iodide (CuI) (0.20 equiv.), a base such as potassium hydroxide (KOH) (2.0 equiv.), and a ligand like 1,10-phenanthroline (0.22 equiv.).
- **Solvent Addition:** Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF).
- **Reaction:** Stir the reaction mixture and heat to 120 °C for 12-48 hours, monitoring by TLC.
- **Workup:** After cooling to room temperature, add ethyl acetate and pass the mixture through a short plug of silica gel. Wash the eluate with water and then with a saturated aqueous NaCl solution.
- **Purification:** Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel to isolate the **6-phenyl-1H-indazole**.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions producing **6-phenyl-1H-indazole** derivatives. Direct yield data for the parent **6-phenyl-1H-indazole** can vary based on specific conditions, but yields for analogous reactions provide a strong benchmark.

Synthesis Method	Precursors	Catalyst/Reagent	Yield (%)	Reference
Intramolecular C-H Amination	Methyl 2-((4-methoxyphenyl)amino)-[1,1'-biphenyl]-4-carboxylate	Ag ₂ CO ₃	87%	[6]
Copper-Catalyzed N-Arylation	N'-(2-chlorophenyl)methylene)benzohydrazide	CuI / 1,10-phenanthroline	70%	[1][5]
Suzuki-Miyaura Coupling	6-Bromo-indazole + Phenylboronic acid	PdCl ₂ (dppf)	80-95% (Typical)	[3]

Characterization Data for a **6-Phenyl-1H-indazole** Derivative:

- Compound: Methyl 1-(4-methoxyphenyl)-**6-phenyl-1H-indazole**-3-carboxylate[6]
- Appearance: White solid
- Melting Point: 131–133 °C
- ¹H NMR (CDCl₃, δ): 8.35 (d, J = 8.5 Hz, 1H), 7.75 (s, 1H), 7.67–7.62 (m, 5H), 7.47 (t, J = 8.7 Hz, 1H), 7.41–7.36 (m, 1H), 7.07 (d, J = 8.8 Hz, 2H), 4.08 (s, 3H), 3.90 (s, 3H).
- ¹³C NMR (125 MHz, CDCl₃, δ): 163.1, 159.4, 141.2, 140.8, 136.2, 132.2, 128.9, 127.8, 127.7, 125.7, 123.9, 123.4, 122.5, 114.7, 108.8, 55.6, 52.2.
- HRMS (EI) calcd. for C₂₂H₁₈N₂O₃ [M]⁺: 358.1317, found 358.1317.

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